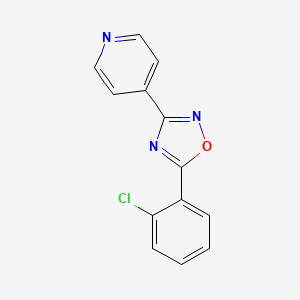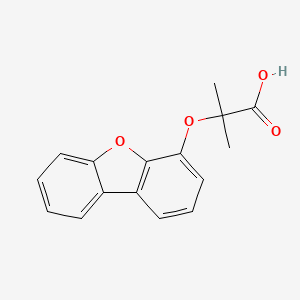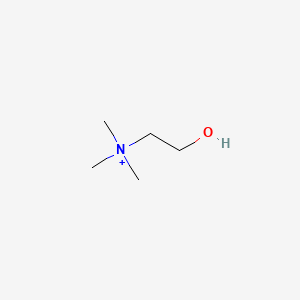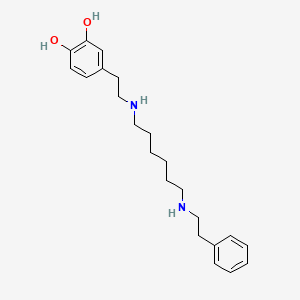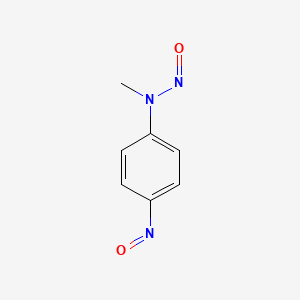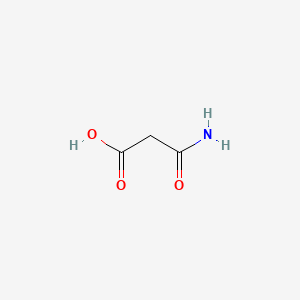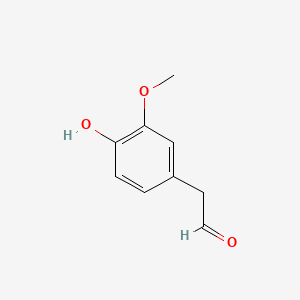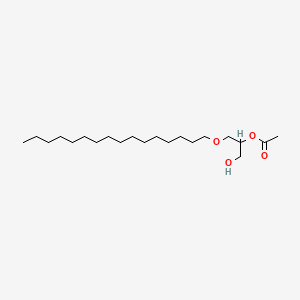
4-Hydroxy-4-methyl-2-oxoglutaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-4-methyl-2-oxoglutaric acid is an oxo dicarboxylic acid. It derives from a glutaric acid. It is a conjugate acid of a 4-hydroxy-4-methyl-2-oxoglutarate(2-).
Applications De Recherche Scientifique
Enzymatic Synthesis and Characterization
4-Hydroxy-4-methyl-2-oxoglutaric acid is used in the enzymatic synthesis of glutamic acid analogs. This process involves the alkylation and enzymatic resolution of dimethyl 2,2-dimethoxyglutarate. These analogs are significant for studying glutamate receptors in the central nervous system (Hélaine & Bolte, 1999).
Impact on Bone and Cartilage Development
Research has shown that 2-oxoglutaric acid, a precursor to hydroxyproline, is influential in bone development and cartilage growth in rats, demonstrating its potential in understanding bone and cartilage physiology (Dobrowolski et al., 2013).
Role in Bacterial Lignin Degradation
This compound is implicated in the catabolic intermediate in the bacterial degradation of lignin. This finding highlights its potential role in understanding microbial processes involved in lignin decomposition and possible applications in bioenergy (Rios et al., 2020).
Purification and Enzymatic Properties
The compound has been purified from Pseudomonas putida, and its properties have been characterized, indicating its potential in biochemical studies involving enzymatic reactions and protein engineering (Tack et al., 1972).
Applications in Organic Synthesis
This compound and its derivatives are used in organic synthesis, indicating its utility in creating new chemical entities with potential applications in drug development and material science (Chen et al., 2007).
Exploration in Cyanobacterial Signaling
Studies have utilized analogs of 2-oxoglutaric acid to explore its signaling role in cyanobacteria, providing insights into cellular communication and metabolic regulation in microorganisms (Liu et al., 2011).
Biotechnological Production
This compound has been investigated in biotechnological processes for the production of oxo- and hydroxycarboxylic acids, demonstrating its potential as a building block in "green" chemistry and organic synthesis (Aurich et al., 2012).
Propriétés
Formule moléculaire |
C6H8O6 |
|---|---|
Poids moléculaire |
176.12 g/mol |
Nom IUPAC |
2-hydroxy-2-methyl-4-oxopentanedioic acid |
InChI |
InChI=1S/C6H8O6/c1-6(12,5(10)11)2-3(7)4(8)9/h12H,2H2,1H3,(H,8,9)(H,10,11) |
Clé InChI |
YRWAMSXHYBBHFL-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C(=O)O)(C(=O)O)O |
SMILES canonique |
CC(CC(=O)C(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


